molecular formula C25H29N5O5 B298710 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

Numéro de catalogue B298710
Poids moléculaire: 479.5 g/mol
Clé InChI: BYHKXPXLTQZIGZ-DEDYPNTBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling protein in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide targets the BTK pathway by binding to the BTK enzyme and preventing its activation. BTK is a key signaling protein in BCR signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide disrupts BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have selective activity against B-cells, with minimal effects on other immune cell populations. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to induce apoptosis in CLL and NHL cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo. Additionally, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has not been extensively studied in non-B-cell malignancies, limiting its potential applications in other cancer types.

Orientations Futures

There are several potential future directions for the development and application of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide. These include:
1. Combination therapy: 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has shown synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.
2. Biomarker identification: The identification of biomarkers that predict response to 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide could improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in patients with B-cell malignancies.
4. Non-B-cell malignancies: The potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in non-B-cell malignancies should be explored, to expand its therapeutic potential.
Conclusion
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide is a promising small molecule inhibitor that targets the BTK pathway in B-cell malignancies. Its high potency and selectivity for BTK make it a valuable research tool, and its ability to induce apoptosis in B-cells suggests potential for clinical applications. Further research is needed to fully understand the mechanisms of action and potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide.

Méthodes De Synthèse

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route involves the use of various reagents and solvents, and the process requires careful optimization to obtain high yields and purity.

Applications De Recherche Scientifique

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.

Propriétés

Nom du produit

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

Formule moléculaire

C25H29N5O5

Poids moléculaire

479.5 g/mol

Nom IUPAC

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H29N5O5/c1-17-12-19(13-20(15-26)25(31)27-16-22-4-3-9-35-22)18(2)29(17)21-5-6-23(24(14-21)30(32)33)28-7-10-34-11-8-28/h5-6,12-14,22H,3-4,7-11,16H2,1-2H3,(H,27,31)/b20-13+

Clé InChI

BYHKXPXLTQZIGZ-DEDYPNTBSA-N

SMILES isomérique

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NCC4CCCO4

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

SMILES canonique

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.